nucleocapsid protein, simian virus 5
Description
Taxonomic Classification and Genomic Organization of Simian Virus 5
Simian virus 5, historically known by this designation due to its initial discovery in primary monkey kidney cells in 1954, belongs to the family Paramyxoviridae, subfamily Paramyxovirinae, genus Orthorubulavirus. The International Committee on Taxonomy of Viruses officially renamed this pathogen as parainfluenza virus 5 in 2009, though it continues to be referenced by both names in scientific literature. This taxonomic classification places the virus among other significant human and animal pathogens including mumps virus, human parainfluenza viruses, and Newcastle disease virus.
The viral genome consists of a single-stranded, negative-sense ribonucleic acid molecule comprising exactly 15,246 nucleotides. This precise genome length is not coincidental but rather represents adherence to the "rule of six," a fundamental requirement for efficient viral replication wherein the total nucleotide count must be divisible by six. The genome organization follows a characteristic paramyxovirus pattern with seven genes arranged in the following order from the three-prime to five-prime direction: nucleocapsid protein, phosphoprotein/V protein, matrix protein, fusion protein, small hydrophobic protein, hemagglutinin-neuraminidase, and large polymerase protein.
The genomic architecture reveals sophisticated transcriptional regulation mechanisms unique to paramyxoviruses. The phosphoprotein and V protein genes represent a particularly interesting example of this complexity, as both proteins are encoded by a single genomic region through a process called pseudotemplated transcription. During transcription, the viral polymerase adds two guanine residues at a specific stuttering site, creating two distinct messenger ribonucleic acid species that encode proteins sharing an identical amino-terminal domain of 164 amino acids but possessing unique carboxy-terminal regions.
Role of Nucleocapsid Protein in Paramyxovirus Life Cycle
The nucleocapsid protein serves multiple critical functions throughout the paramyxovirus life cycle, establishing it as an indispensable component for viral survival and propagation. Structurally, the protein encapsidates the entire viral genome, forming flexible helical nucleocapsids that protect the ribonucleic acid from degradation by host nucleases while simultaneously shielding it from recognition by innate immune surveillance mechanisms. This protective function is achieved through the formation of highly ordered oligomeric structures where approximately 2,600 nucleocapsid protein protomers associate with the viral genome to create the characteristic helical ribonucleoprotein complex.
The nucleocapsid protein demonstrates remarkable structural sophistication, comprising distinct functional domains that contribute to its multifaceted role in viral biology. The protein consists of an amino-terminal core region spanning residues 1 to 402, followed by a highly disordered carboxy-terminal tail extending from residues 403 to 510. Within the core region, the protein can be further subdivided into an amino-terminal arm, an amino-terminal domain, a carboxy-terminal domain, and a carboxy-terminal arm, each contributing specific structural and functional properties.
Crystallographic analyses have revealed that the nucleocapsid protein forms distinctive ring structures comprising 13 protomers, with each ring representing one complete turn of the helical nucleocapsid found in intact virions. These ring structures maintain dimensions that precisely match electron microscopic measurements of native paramyxovirus nucleocapsids, with a diameter of 20 nanometers, an inner cavity of 5 nanometers, and a pitch of 5 nanometers. The ribonucleic acid binding occurs within a positively charged groove formed between the amino-terminal and carboxy-terminal domains of successive protein protomers, with exactly six nucleotides associating with each protein molecule in an alternating three-base-in, three-base-out conformation.
The functional versatility of the nucleocapsid protein extends beyond simple genome packaging to encompass essential regulatory roles in viral transcription and replication. The protein must maintain a delicate balance between protecting the viral genome and providing accessibility for the viral polymerase complex during ribonucleic acid synthesis. This requirement is met through conformational flexibility that allows the protein to switch between closed and open states. In the closed conformation, the ribonucleic acid remains protected within the binding groove, while the open conformation exposes the genetic material for polymerase access.
The nucleocapsid protein requires sophisticated chaperone mechanisms to prevent premature ribonucleic acid binding and nonspecific oligomerization during the early stages of viral assembly. The phosphoprotein serves this critical chaperone function by maintaining the nucleocapsid protein in an unassembled, ribonucleic acid-free form until appropriate assembly conditions are met. This chaperone activity involves direct protein-protein interactions between the amino-terminal region of the phosphoprotein and the carboxy-terminal domain of the nucleocapsid protein, effectively blocking the ribonucleic acid binding site and preventing premature assembly.
During viral replication, the nucleocapsid protein participates in the formation of specialized cytoplasmic structures where viral genome replication and transcription occur. These viral factories represent discrete subcellular compartments that concentrate viral replication machinery while potentially providing protection from host antiviral responses. The nucleocapsid protein's ability to form these organized structures demonstrates its role not only as a structural component but also as an organizational hub for viral replication processes.
The protein's structural dynamics have been extensively characterized through molecular dynamics simulations, revealing the inherent flexibility of the carboxy-terminal domain and the protein's preference for maintaining an open conformation. These computational studies have shown that the hinge region between the amino-terminal and carboxy-terminal domains permits gradual opening that facilitates ribonucleic acid release during transcription and replication processes. This conformational switching mechanism represents a sophisticated solution to the fundamental challenge of maintaining genome protection while permitting necessary polymerase access.
Properties
CAS No. |
147386-97-8 |
|---|---|
Molecular Formula |
C23H23NO6 |
Synonyms |
nucleocapsid protein, simian virus 5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nucleocapsid Proteins
Structural and Molecular Weight Comparisons
The nucleocapsid proteins of paramyxoviruses exhibit conserved roles in genome packaging but differ in structural features and post-translational modifications. Key comparisons include:
Key Observations :
- Paramyxovirus NPs (SV5, NDV, Sendai) undergo protease-mediated cleavage to produce smaller, more stable subunits, a feature absent in coronaviruses .
- Coronaviruses like SARS-CoV-2 utilize intrinsically disordered regions in their NPs to facilitate phase separation, enhancing viral RNA condensation .
Functional Differences in Genome Packaging and Virion Assembly
- Paramyxoviruses : SV5 NP requires cooperation with the M protein and glycoproteins (e.g., hemagglutinin) for budding, unlike vesicular stomatitis virus (VSV), where the M protein alone drives assembly . The cytoplasmic tails of SV5 glycoproteins are critical for this process .
- Retroviruses : HIV-1 NP contains zinc finger motifs essential for RNA chaperoning and reverse transcription, a feature absent in SV5 NP .
- Coronaviruses : SARS-CoV-2 NP interacts with the M protein via electrostatic attractions at carboxyl terminals, a mechanism divergent from paramyxoviruses .
Immunological and Diagnostic Cross-Reactivity
- SV5 NP shares sequence homology with canine parainfluenza virus (CPIV), enabling cross-detection using primers designed against SV5 NP gene sequences .
Role in Persistent Infections
Preparation Methods
Host Cell Systems and Infection Protocols
SV5 nucleocapsid protein is typically isolated from infected host cells, with primary rhesus monkey kidney (MK) cells and baby hamster kidney (BHK21-F) cells being historically prevalent. Cells are cultured to 90% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids (NEAA). Infection is initiated by inoculating cells with SV5 stock at a multiplicity of infection (MOI) of 0.1–1.0, followed by incubation at 37°C under 5% CO₂ for 48–72 hours. Post-infection, cytopathic effects (CPE) such as syncytia formation are monitored to confirm viral replication.
Harvesting Infected Cells
Two primary methods are employed to disperse infected cells:
-
Ethylenediaminetetraacetic acid (EDTA) treatment : Cells are washed with phosphate-buffered saline (PBS) and treated with 0.02% EDTA to chelate calcium ions, loosening cell-cell adhesions without proteolytic degradation. This method preserves the larger nucleocapsid subunit (61 kDa).
-
Trypsinization : Cells are treated with 0.25% trypsin-EDTA to dissociate adherent cells, inadvertently cleaving the nucleocapsid protein into a smaller subunit (43 kDa). Trypsinization accelerates nucleocapsid release but alters protein integrity.
Isolation of Nucleocapsid Structures
Cell Lysis and Nucleocapsid Release
Infected cells are lysed using hypotonic buffer (10 mM Tris-HCl, pH 7.4) combined with Dounce homogenization to preserve nucleocapsid helicity. The lysate is clarified via low-speed centrifugation (3,000 × g, 10 min) to remove cellular debris. Nucleocapsids remain in the supernatant due to their helical structure and sedimentation properties.
Differential Centrifugation
Initial enrichment involves ultracentrifugation at 100,000 × g for 1 hour to pellet nucleocapsids. The pellet is resuspended in TN buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and subjected to further purification.
Purification Techniques for SV5 Nucleocapsid Protein
Cesium Chloride Density Gradient Centrifugation
Equilibrium centrifugation in cesium chloride (CsCl) gradients is the gold standard for nucleocapsid purification. A discontinuous gradient (1.2–1.5 g/cm³) is prepared, and the resuspended pellet is layered atop. Centrifugation at 100,000 × g for 18 hours separates nucleocapsids (density ~1.31 g/cm³) from contaminating proteins. Fractions are collected and analyzed via SDS-PAGE, with the NP protein identified at ~60 kDa in EDTA-treated samples and ~43 kDa in trypsinized samples.
Table 1: Comparison of Nucleocapsid Subunit Sizes Across Paramyxoviruses
| Virus | Larger Subunit (kDa) | Smaller Subunit (kDa) | Protease Used |
|---|---|---|---|
| SV5 | 61 | 43 | Trypsin |
| Sendai virus | 60 | 46 | Trypsin |
| NDV | 56 | 47 | Trypsin |
Sucrose Gradient Flotation
An alternative method employs 20–60% sucrose gradients. Nucleocapsids migrate to a density of 1.18–1.22 g/cm³ after centrifugation at 80,000 × g for 4 hours. This method is less denaturing than CsCl but offers lower resolution.
Vivaspin Concentration
For small-scale preparations, Vivaspin centrifugal concentrators (100 kDa MWCO) are used to concentrate nucleocapsids from clarified lysates. Post-concentration, samples are dialyzed against TN buffer to remove residual sucrose or CsCl.
Recombinant Expression of SV5 Nucleocapsid Protein
Plasmid Transfection in 293T Cells
The NP gene is cloned into pCAGGS or similar expression vectors. Transfection of 293T cells using polyethylenimine (PEI) yields soluble NP protein, which is metabolically labeled with ³⁵S-Promix for tracking. Cells are harvested 48 hours post-transfection, lysed, and NP is purified via immunoprecipitation using monoclonal antibodies (e.g., NPa).
Nucleocapsid-Like Assembly In Vitro
Recombinant NP spontaneously assembles into nucleocapsid-like structures when incubated with viral RNA. Assembly is confirmed by CsCl gradient centrifugation and electron microscopy, revealing helices with a diameter of 150–180 Å.
Characterization and Quality Control
SDS-PAGE and Immunoblotting
NP purity is assessed via 10% SDS-PAGE, with Coomassie staining revealing a dominant band at 61 or 43 kDa. Immunoblotting using anti-NP monoclonal antibodies (e.g., NPb) confirms identity.
Electron Microscopy
Negative staining with 2% sodium phosphotungstate (pH 6.2) visualizes nucleocapsid helicity. EDTA-derived nucleocapsids appear flexible and irregular, while trypsinized nucleocapsids are rigid and uniform.
RNA Binding Assays
NP’s RNA-binding capacity is tested via electrophoretic mobility shift assays (EMSAs) using ³²P-labeled viral RNA. NP-RNA complexes exhibit retarded migration in native gels.
Challenges and Optimizations
Proteolytic Degradation
Trypsinization introduces variability by cleaving NP’s C-terminal tail, reducing RNA-binding affinity. Including protease inhibitors (e.g., aprotinin) during EDTA-based isolation preserves the larger subunit.
Scalability Limitations
CsCl gradients are labor-intensive and unsuitable for high-throughput applications. Sucrose gradients or size-exclusion chromatography (SEC) offer scalable alternatives but sacrifice resolution.
Applications of Purified SV5 Nucleocapsid Protein
-
Structural studies : Cryo-EM of NP-RNA complexes elucidates paramyxovirus replication mechanisms.
-
Drug screening : Nucleocapsid stability assays identify inhibitors targeting viral RNA packaging (e.g., 1,6-hexanediol).
-
Vaccine development : Recombinant NP serves as an antigen for antibody neutralization studies .
Q & A
Q. What is the structural role of SV5 nucleocapsid protein (NP) in viral assembly?
The NP of SV5 forms the helical nucleocapsid structure that encapsidates the viral RNA genome. This structure is essential for RNA protection and serves as a template for transcription and replication. NP subunits exist in two forms: larger subunits (~61 kDa) from mature virions and smaller subunits (~43 kDa) derived from proteolytic cleavage, which confer greater nucleocapsid stability . Structural studies using SDS-PAGE and electron microscopy have demonstrated that NP-RNA interactions stabilize the nucleocapsid, enabling efficient viral replication .
Q. Which viral proteins are essential for SV5 virus-like particle (VLP) budding, and how does NP contribute?
Efficient VLP budding requires coexpression of the matrix (M) protein with either the hemagglutinin-neuraminidase (HN) or fusion (F) glycoprotein and NP. Experimental designs using transient expression in mammalian cells revealed that M protein alone cannot induce budding, but NP acts as a scaffold to recruit viral RNA and glycoproteins, achieving budding efficiency comparable to live virus . This highlights NP’s role in bridging viral RNA and envelope components during assembly.
Q. How does NP interact with the viral RNA genome during replication?
NP binds RNA through its N-terminal domain, facilitating genome condensation and replication. Studies using RNA-binding assays and mutagenesis have identified conserved basic residues in NP critical for RNA interaction. For example, zinc finger motifs in NP (common in paramyxoviruses) stabilize RNA-NP complexes, as shown by in vitro RNA reconstitution experiments .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in NP’s role in immune evasion versus structural functions?
While SV5’s V protein is primarily implicated in interferon antagonism, NP may indirectly modulate immune responses by shielding viral RNA from detection. Advanced methodologies include:
- Comparative proteomics : Analyzing NP interactions with host proteins (e.g., RNA sensors) via co-immunoprecipitation and mass spectrometry.
- Mutagenesis : Disrupting NP’s RNA-binding domains (e.g., zinc finger mutations) to assess impact on immune activation in interferon-deficient vs. competent cell lines .
Q. How can proteolytic cleavage of NP subunits influence nucleocapsid stability and viral replication?
Trypsin treatment of infected cells generates smaller NP subunits (~43 kDa), resulting in rigid nucleocapsids resistant to disassembly. This cleavage mimics intracellular proteolytic processing, as shown by comparative studies using EDTA (preserves larger subunits) vs. trypsin. Such findings suggest a mechanism for persistent infections, where stable nucleocapsids evade degradation .
Q. What methodologies are effective in analyzing the nucleic acid chaperone activity of SV5 NP?
NP’s chaperone activity can be assessed using:
- In vitro annealing assays : Measuring NP-mediated hybridization of complementary RNA/DNA strands.
- Single-molecule fluorescence : Visualizing NP-driven RNA conformational changes.
- Zinc chelation experiments : Disrupting zinc finger motifs to quantify loss of RNA chaperoning, as demonstrated in HIV-1 NC protein studies .
Q. How do antigenic variations in NP across SV5 isolates impact diagnostic and vaccine strategies?
Monoclonal antibody screens have identified epitope differences in NP between human, canine, and simian SV5 isolates. For example, canine isolates exhibit distinct electrophoretic mobility in NP due to sequence variations. Researchers use cross-reactivity assays and phylogenetic analysis of NP sequences to evaluate vaccine coverage and diagnostic specificity .
Q. What role does NP play in regulating viral RNA synthesis alongside phosphoprotein (P) and polymerase (L)?
NP, P, and L form the replication complex. Functional studies using temperature-sensitive NP mutants revealed defective RNA synthesis at non-permissive temperatures. Quantitative RT-PCR and nascent RNA labeling in NP knockdown cells further validate its role in balancing genome replication and transcription .
Methodological Considerations
- Coexpression assays (e.g., M+HN+NP in HEK293 cells) are critical for studying VLP budding .
- Proteolytic profiling (trypsin vs. EDTA treatment) distinguishes NP subunit conformations and stability .
- Zinc finger mutagenesis (e.g., CCHC motif substitutions) links NP’s structural motifs to functional deficits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
